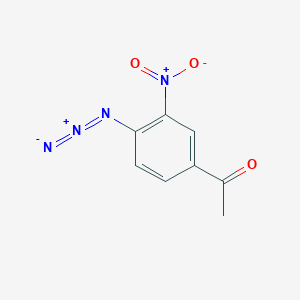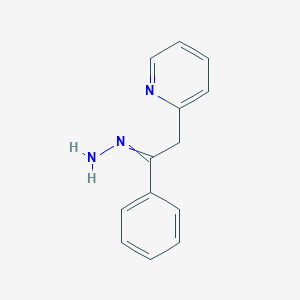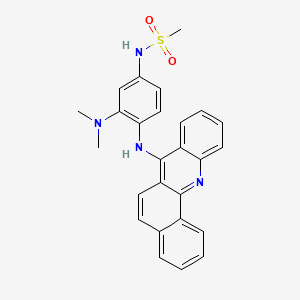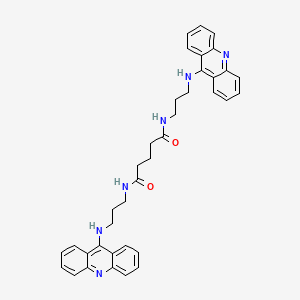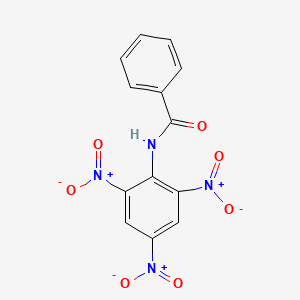
Benzamide, N-(2,4,6-trinitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2,4,6-trinitrophenyl)- typically involves the nitration of benzamide derivatives. One common method includes the reaction of benzamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the phenyl ring.
Industrial Production Methods
Industrial production of Benzamide, N-(2,4,6-trinitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential explosiveness of the product.
化学反応の分析
Types of Reactions
Benzamide, N-(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of aminobenzamide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of aminobenzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
科学的研究の応用
Benzamide, N-(2,4,6-trinitrophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, including explosives and propellants, due to its high nitrogen content and energetic properties.
作用機序
The mechanism of action of Benzamide, N-(2,4,6-trinitrophenyl)- involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of cellular pathways and the induction of biological effects such as apoptosis or inhibition of cell proliferation.
類似化合物との比較
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with a similar trinitrophenyl structure.
Nitrobenzene: An aromatic compound with a single nitro group, used as a precursor in the synthesis of aniline and other chemicals.
Uniqueness
Benzamide, N-(2,4,6-trinitrophenyl)- is unique due to its combination of a benzamide group with a trinitrophenyl moiety, resulting in a compound with distinct chemical and physical properties. Its high nitrogen content and potential for various chemical reactions make it valuable in both research and industrial applications.
特性
CAS番号 |
97661-74-0 |
|---|---|
分子式 |
C13H8N4O7 |
分子量 |
332.22 g/mol |
IUPAC名 |
N-(2,4,6-trinitrophenyl)benzamide |
InChI |
InChI=1S/C13H8N4O7/c18-13(8-4-2-1-3-5-8)14-12-10(16(21)22)6-9(15(19)20)7-11(12)17(23)24/h1-7H,(H,14,18) |
InChIキー |
NXZRMHHKKKQHEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


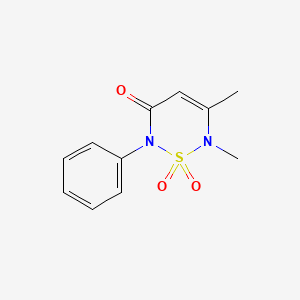
![1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one](/img/structure/B14327204.png)
![N-[2-Oxo-3-(pyridin-2-yl)-2H-1-benzopyran-7-yl]benzenesulfonamide](/img/structure/B14327210.png)
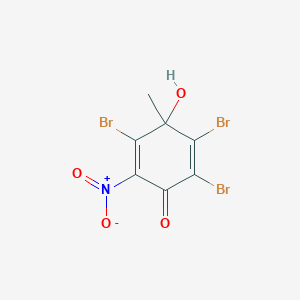
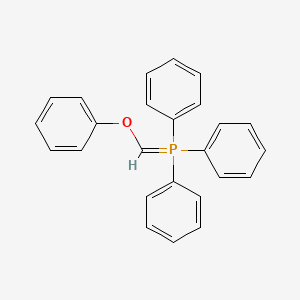
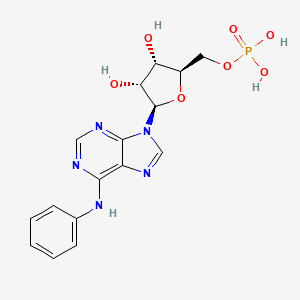

![2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14327230.png)

